molecular formula C10H16O3 B021783 Foliamenthoic acid CAS No. 26187-80-4

Foliamenthoic acid

Cat. No.: B021783
CAS No.: 26187-80-4
M. Wt: 184.23 g/mol
InChI Key: SMFMBDDFGPDMMD-RFSWUZDDSA-N
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Description

Foliamenthoic acid is an organic acid with the chemical formula C10H16O3. It is a white crystalline solid at low temperatures and is acidic. This compound is soluble in water and organic solvents. It is widely used in pharmacy and medicine as an important vitamin derivative that plays a crucial role in cell growth and metabolism .

Chemical Reactions Analysis

Foliamenthoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can yield compounds like tetrahydrofolic acid.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include potassium borohydride (KBH4) for reduction and various oxidizing agents for oxidation . The major products formed from these reactions are derivatives of folic acid, such as tetrahydrofolic acid and its calcium salt .

Scientific Research Applications

Foliamenthoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It plays a role in cell growth and metabolism, making it important for biological studies.

    Medicine: It is used to prepare drugs, cosmetics, and health products to supplement and improve folic acid content in the human body.

    Industry: It is used in the production of various pharmaceutical and cosmetic products.

Mechanism of Action

Foliamenthoic acid exerts its effects by acting as a vitamin derivative that is crucial for cell growth and metabolism. It is involved in the synthesis of nucleic acids and amino acids, which are essential for DNA and RNA synthesis. The molecular targets include enzymes involved in these synthesis pathways, such as dihydrofolate reductase (DHFR) .

Properties

IUPAC Name

(2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-8(6-7-11)4-3-5-9(2)10(12)13/h5-6,11H,3-4,7H2,1-2H3,(H,12,13)/b8-6+,9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFMBDDFGPDMMD-RFSWUZDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)CCC=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/CC/C=C(\C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of acid 232a (20.0 g, 88.4 mmol) in 400 mL of methanol was added a solution of potassium carbonate (24.4 g, 177 mmol) in 100 mL of water. The resulting mixture was vigorously stirred overnight at room temperature. The reaction was cooled to 0° C., methylene chloride (200 mL) was added, and the aqueous layer was acidified to pH 3 with 1 M HCl. The organic layer was separated, and the aqueous layer was extracted with methylene chloride (2×200 mL). The combined organic extracts were washed with brine, dried over MgSO4, and reduced to dryness in vacuo. The crude product (9.65 g, 52.4 mmol, 59% yield) was used in the next step without further purification: 1H NMR (500 MHz, CDCl3) δ: 6.86 (t of q, J=7.25 Hz, J=1.50 Hz, 1H, ═CH), 5.43 (t of q, J=7.00 Hz, J=1.50 Hz, 1H, ═CH), 4.16 (d, J=7.00 Hz, 2H, —CH2O—), 2.33 (q, J=7.50 Hz, 2H, —CH2—), 2.16 (t, J=7.50 Hz, 2H, —CH2—), 1.83 (s, 3H, —CH3), 1.68 (s, 3H, —CH3). LC/MS (ESI): m/z 207 [M+Na]+.
Name
acid 232a
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential antidiabetic properties of foliamenthoic acid derivatives as identified in the research?

A1: While this compound itself wasn't tested for antidiabetic activity, its derivative, 6,7-dihydrothis compound methyl ester, isolated from Nymphoides indica leaf extracts, showed α-glucosidase inhibitory activity []. α-Glucosidase inhibitors are a class of antidiabetic drugs that work by slowing down the digestion of carbohydrates, thereby controlling blood sugar levels. This suggests that further investigation into the antidiabetic potential of this compound derivatives, particularly 6,7-dihydrothis compound methyl ester, could be warranted.

Q2: Which Nymphoides species are known to contain this compound and what traditional medicinal uses are associated with these plants?

A2: this compound has been identified in Nymphoides indica []. This plant, traditionally used in the Indian subcontinent, is part of the Nymphoides genus, known for its use in Ayurvedic medicine under the name "Tagara" []. Traditionally, various Nymphoides species are utilized by local healers in Asia to address ailments like convulsions, jaundice, fever, and headaches []. This traditional knowledge, combined with the identified bioactivities of compounds like this compound and its derivatives, highlights the need for further research into this plant genus for potential therapeutic applications.

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